molecular formula C17H15N3O2S B2385987 4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 886907-87-5

4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2385987
CAS RN: 886907-87-5
M. Wt: 325.39
InChI Key: LKBFCMVWWCRTFT-UHFFFAOYSA-N
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Description

4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide, also known as MSOB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MSOB is a heterocyclic compound that contains both a benzene ring and an oxadiazole ring. It has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Structural Analysis and Biological Activities

The study of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, including 4-methyl-N-[(Z)-1-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2-(thiophen-2-yl)ethenyl]benzamide, focused on spectral analysis (IR, 1H NMR, and 13C NMR) and crystal structure determination via X-ray diffraction. This research highlighted the compounds' antibacterial and antioxidant activities, particularly against Staphylococcus aureus, with some showing significant potency (Subbulakshmi N. Karanth et al., 2019).

Anticancer Evaluation

A series of benzamides, closely related to the chemical structure of interest, were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study showed that most compounds exhibited moderate to excellent anticancer activity, suggesting the potential of 4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide derivatives in cancer treatment (B. Ravinaik et al., 2021).

Corrosion Inhibition

Research on 1,3,4-oxadiazole derivatives, including those with similar structural features, demonstrated their effectiveness as corrosion inhibitors for mild steel in sulphuric acid. The studies revealed that these compounds form a protective layer on the steel surface, suggesting applications in material science and engineering to enhance the longevity and durability of metals (P. Ammal et al., 2018).

Antidiabetic Screening

Derivatives of 1,3,4-oxadiazole, closely related to the compound , were synthesized and evaluated for antidiabetic activity. The study involved in vitro screening using the α-amylase inhibition assay, indicating potential therapeutic applications for managing diabetes through inhibition of carbohydrate-digesting enzymes (J. Lalpara et al., 2021).

properties

IUPAC Name

4-methyl-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-11-7-9-12(10-8-11)15(21)18-17-20-19-16(22-17)13-5-3-4-6-14(13)23-2/h3-10H,1-2H3,(H,18,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBFCMVWWCRTFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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